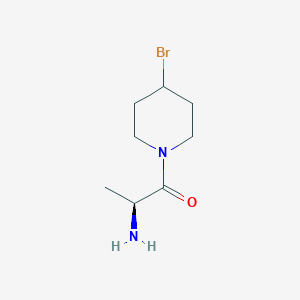
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one es un compuesto químico que pertenece a la clase de derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo amino, un átomo de bromo y un anillo de piperidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one típicamente involucra la reacción de un derivado de piperidina con un agente bromante. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o acetonitrilo, y la reacción se lleva a cabo a temperatura ambiente o bajo condiciones de reflujo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de bromación y aminación a gran escala, utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía, asegura la producción de this compound de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el átomo de bromo en un átomo de hidrógeno, dando como resultado la formación de derivados de piperidina.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como grupos hidroxilo o alquilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidróxido de sodio o haluros de alquilo.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de piperidina.
Sustitución: Formación de derivados de piperidina sustituidos con hidroxilo o alquilo.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos especiales e intermedios para productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one involucra su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización aguas abajo. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Bromo-piperidin-1-yl)-etanona: Comparte una estructura de anillo de piperidina similar pero difiere en la presencia de un grupo etanona en lugar de un grupo amino.
1-(2-Amino-4-bromofenil)-4-piperidinol: Contiene un anillo de piperidina y un átomo de bromo pero tiene un patrón de sustitución diferente.
Unicidad
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one es único debido a su combinación específica de un grupo amino, un átomo de bromo y un anillo de piperidina.
Propiedades
Fórmula molecular |
C8H15BrN2O |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-(4-bromopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3/t6-/m0/s1 |
Clave InChI |
CHTXFGIQISSTIJ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC(CC1)Br)N |
SMILES canónico |
CC(C(=O)N1CCC(CC1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


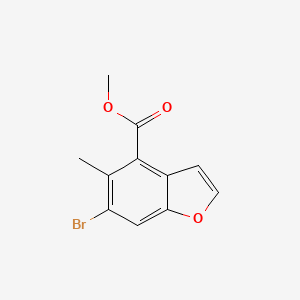

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
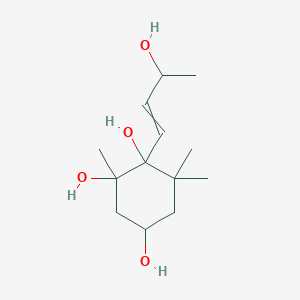
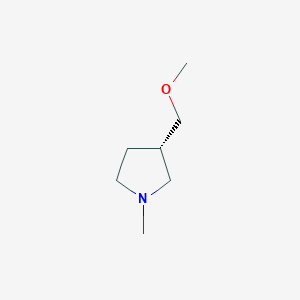
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

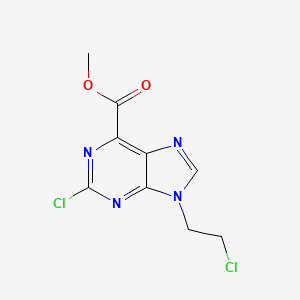
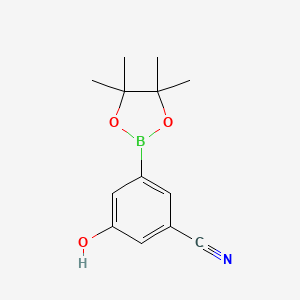
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

